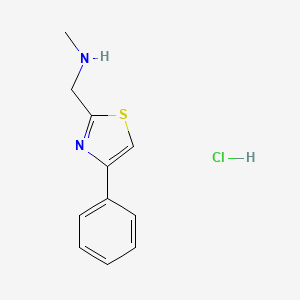

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride

Description

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride is a thiazole-derived compound featuring a phenyl-substituted thiazole core linked to a methylamine moiety, with a hydrochloride counterion. Thiazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, driven by their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBOKOKLYIMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CS1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-phenylthiazole with formaldehyde and methylamine under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine is a compound belonging to the thiazole family, recognized for its broad biological activities. Thiazoles, which are five-membered heterocyclic compounds, contain both sulfur and nitrogen atoms, giving the compound unique chemical properties that make it valuable in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine has applications across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing more complex thiazole derivatives.

- Biology It is investigated for potential antimicrobial and antifungal properties .

- Medicine It is explored for developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.

- Industry It is used in the production of dyes, pigments, and other materials.

Chemical Reactions

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine undergoes several types of chemical reactions:

- Oxidation It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

- Common reagents and conditions: Hydrogen peroxide in an acidic medium.

- Reduction Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

- Common reagents and conditions: Sodium borohydride in methanol.

- Substitution The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

- Common reagents and conditions: Halogens in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine exhibits significant biological activity, especially in medicinal chemistry and pharmacology. The compound may inhibit enzymes linked to cancer progression, showing potential therapeutic applications.

This compound exhibits a variety of biological activities:

- Anticancer Activity Studies have shown that this compound can selectively inhibit cancer cell lines, demonstrating significant cytotoxic effects .

- Anticonvulsant Properties Similar thiazole derivatives have shown anticonvulsant effects in various animal models. The structure of this compound suggests potential for similar activity due to its structural analogies with known anticonvulsants .

Case Studies and Research Findings

Several studies emphasize this compound's importance in medicinal chemistry:

- Anticancer Studies A study demonstrated that novel thiazole derivatives exhibited strong anticancer activity against various cell lines. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

- Anticonvulsant Research Compounds structurally similar to N-methyl-1-(4-phenylthiazol-2-yl)methanamine have shown promising anticonvulsant properties in animal models, indicating a potential application for epilepsy treatment .

- Enzyme Inhibition Research has indicated that thiazole derivatives can inhibit key enzymes involved in metabolic disorders and cancer progression. The inhibition profiles suggest that these compounds could serve as lead compounds for further drug development targeting specific pathways associated with disease states.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations:

- Substituent Position: The position of the phenyl group on the thiazole ring (e.g., 2-yl vs. 4-yl) significantly impacts electronic properties.

- Molecular Weight and Solubility : Bulky substituents, such as the 3-phenyl group in , increase molecular weight (254.78 g/mol) and may reduce aqueous solubility compared to simpler derivatives like .

- Counterion Effects: The dihydrochloride form in (C5H10Cl2N2S) likely offers higher solubility in polar solvents compared to monohydrochloride analogues.

Spectroscopic and Analytical Data

- NMR Trends : For (4-(thiazol-2-yl)phenyl)methanamine hydrochloride , 1H-NMR signals at δ 7.31–7.21 (m, aromatic protons) and δ 4.58 (t, CH2N) align with similar compounds, confirming amine-thiazole connectivity.

- Mass Spectrometry : reports exact mass matching (<1 ppm error) for imidazole derivatives, a standard practice applicable to thiazoles .

- Elemental Analysis : Carbon/nitrogen ratios in (C11H13ClN2O) suggest close alignment with theoretical values, ensuring purity (>98% in ).

Functional and Pharmacological Implications

- Bioactivity : Chlorophenyl-substituted thiazoles (e.g., ) may exhibit enhanced antimicrobial activity due to electronegative chlorine atoms, while methylamine moieties (e.g., ) could improve blood-brain barrier penetration.

Biological Activity

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 4-phenylthiazole with methylating agents to introduce the N-methyl group, followed by crystallization to obtain the hydrochloride salt form, enhancing solubility and stability.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 1.4 - 5.5 μg/mL |

| This compound | VRE | 2.0 - 6.0 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiazole derivatives are known to induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival, such as Mcl-1 .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on HepG2 liver cancer cells, this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| HepG2 | 5.0 | Lower than 10.0 |

| A431 | 7.5 | Comparable |

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. Research indicates that compounds with thiazole moieties can modulate neurotransmitter systems, reducing seizure activity in animal models .

Table 3: Anticonvulsant Efficacy

| Compound | Model Used | Effective Dose (ED50) |

|---|---|---|

| This compound | PTZ Seizure Model | 20 mg/kg |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiazole ring is critical for its interaction with biological targets, influencing its pharmacological profile .

Key Findings:

- Electron-donating groups on the phenyl ring enhance activity against cancer cells.

- Alkyl chain length impacts antimicrobial efficacy; optimal lengths improve MIC values against MRSA strains.

- Substituents on the thiazole ring play a significant role in determining the overall potency of the compound.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer:

-

Synthetic Routes:

- Thiazole Core Formation: Utilize Hantzsch thiazole synthesis by reacting α-halo ketones (e.g., phenacyl bromide) with thiourea derivatives. For example, coupling 4-phenylthiazole-2-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN) yields the methanamine scaffold. Subsequent HCl treatment generates the hydrochloride salt .

- Building Block Strategy: Modular assembly using commercially available thiazole derivatives (e.g., 4-methylthiazol-2-yl methanamine dihydrochloride) as intermediates for functionalization. Evidence suggests that chloromethyl thiazole derivatives (e.g., 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine) can undergo nucleophilic substitution with methylamine .

-

Characterization Techniques:

- NMR Spectroscopy: Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for thiazole C-2).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄N₂S·HCl: calculated 254.78 Da) .

- Elemental Analysis: Validate purity (>98%) and stoichiometry of the hydrochloride salt .

Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?

Methodological Answer:

- Solubility Profiling:

- Use shake-flask method in PBS (pH 7.4), DMSO, and methanol. For example, related thiazole derivatives show moderate solubility in DMSO (~10–20 mM) and lower solubility in aqueous buffers (<1 mM), requiring sonication or cosolvents (e.g., 5% Tween-80) .

- Data Table:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 15–20 | Suitable for stock solutions |

| PBS (pH 7.4) | <1 | Requires surfactants |

| Methanol | 10–15 | Limited long-term stability |

- Stability Testing:

- Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH for 4 weeks). Thiazole derivatives often show hydrolytic instability at extreme pH (<3 or >9) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for thiazole-based methanamine derivatives in biological systems?

Methodological Answer:

-

Key SAR Findings:

- Thiazole Substituents: 4-Phenyl groups enhance lipophilicity and target binding (e.g., CYP51 inhibition in Leishmania models with IC₅₀ < 1 µM) . Methylation at the methanamine nitrogen improves metabolic stability but reduces aqueous solubility .

- Hydrochloride Salt Impact: Salt formation increases crystallinity and bioavailability compared to free bases (e.g., 2–3× higher AUC in rodent pharmacokinetic studies) .

-

Data Table:

Derivative Structure Biological Activity (IC₅₀) Solubility (µM) Reference N-Methyl-1-(4-phenylthiazol-2-yl) 0.8 µM (CYP51) 18 (DMSO) 4-Methylthiazol-2-yl methanamine 5.2 µM (Antifungal) 25 (DMSO)

Q. What mechanistic assays are recommended to study this compound’s enzyme inhibition or receptor modulation?

Methodological Answer:

-

In Vitro Assays:

- CYP450 Inhibition: Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure IC₅₀. Include positive controls (e.g., ketoconazole) .

- Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (MIC determination) and Candida albicans (CLSI M27 protocol). Thiazole derivatives often disrupt membrane integrity or DNA gyrase .

-

Data Interpretation:

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetic Design:

- Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL). Expect low oral bioavailability (<20%) due to first-pass metabolism .

- Toxicity Screening: Acute toxicity (OECD 423) with dose escalation (50–500 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. Safety and Handling

- PPE Requirements: Lab coat, nitrile gloves, and safety goggles. Use fume hoods during synthesis to avoid HCl vapor exposure .

- Storage: Store at 2–8°C under nitrogen. Shelf life >2 years when protected from moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.